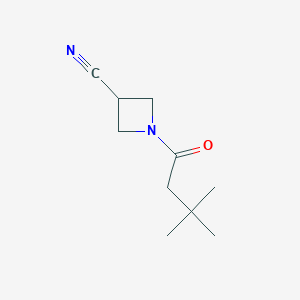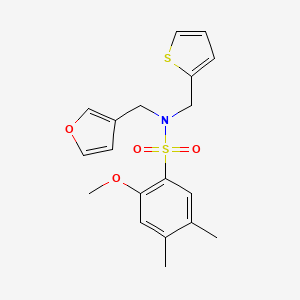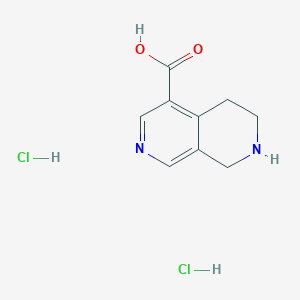![molecular formula C19H22N2O6S2 B2942380 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955252-09-2](/img/structure/B2942380.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom connected to two oxygen atoms (SO2) and an amine (NH2) or an amide group . Sulfonamides are known for their wide range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a tetrahedral sulfur center, characteristic of sulfonamides . The compound also appears to contain a tetrahydroisoquinoline and a dihydrobenzo[b][1,4]dioxine moiety, which would contribute to its three-dimensional structure.Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can act as electrophiles and undergo nucleophilic substitution reactions . They can also be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides generally have good stability and are resistant to hydrolysis . They can exhibit varying degrees of solubility in water and organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The preparation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and related compounds can be efficiently catalyzed by a Preyssler heteropolyacid, with excellent yields via the Pictet–Spengler reaction. This process highlights the efficiency of silica-supported catalysts in synthesizing complex sulfonamide derivatives (Romanelli et al., 2010).
- Research on the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety revealed the production of derivatives with potential for biological screening. These compounds were synthesized through the reaction of 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, leading to various N-alkyl/aralkyl substituted ethanesulfonamides, showcasing the versatility of sulfonamide chemistry in producing bioactive molecules (Irshad et al., 2016).
Biological Applications and Screening
- A series of sulfonamide derivatives based on 1,4-Benzodioxane were synthesized and evaluated for their biological activities. These compounds displayed moderate activity against butyrylcholinesterase and acetylcholinesterase, and good activity against lipoxygenase, suggesting potential therapeutic applications (Irshad, 2018).
- In another study, the biological evaluation of sulfonamide derivatives showed promising antibacterial properties, further emphasizing the potential of sulfonamide compounds in medicinal chemistry and drug development (Irshad et al., 2019).
Mechanistic Studies and Applications
- Investigations into the mechanisms of action and potential applications of sulfonamide compounds have demonstrated their importance in various biological pathways and potential therapeutic applications. For instance, certain sulfonamide derivatives have been shown to inhibit phenylethanolamine N-methyltransferase with remarkable potency and selectivity, suggesting their potential use in neurological disorders (Grunewald et al., 2005).
Wirkmechanismus
Target of Action
The primary target of this compound is the acetolactate synthase (ALS) enzyme . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth .
Mode of Action
This compound is a systemic herbicide that is absorbed by the foliage of treated plants and translocated to the meristem . It inhibits the ALS enzyme, thereby blocking the synthesis of essential branched-chain amino acids . This inhibition leads to a cessation of cell division and plant growth, eventually causing the plant to wither and die .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids . By inhibiting the ALS enzyme, it disrupts this pathway, leading to a deficiency of these essential amino acids . This deficiency halts protein synthesis, leading to a stop in cell division and plant growth .
Pharmacokinetics
The compound is absorbed by the plant’s roots and leaves and is then translocated to the meristem . The initial metabolic pathway for this compound in plants involves hydroxylation on the pyrimidine ring followed by glucose conjugation
Result of Action
The result of the compound’s action is the cessation of plant growth and eventual death . By inhibiting the synthesis of essential branched-chain amino acids, the compound halts cell division, leading to a stop in plant growth . Over time, this leads to the plant withering and dying .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the soil . Additionally, the compound is considered to be moderately mobile in the soil , which can influence its distribution and efficacy.
Eigenschaften
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-8-7-14-3-4-16(11-15(14)13-21)20-29(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,20H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYTQSFIYCBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Ethyl-1,2,4-triazol-3-yl)methyl-prop-2-ynylamino]acetonitrile](/img/structure/B2942298.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2942299.png)
![5-(1,2-dithiolan-3-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2942304.png)
![2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2942306.png)
![tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate](/img/structure/B2942307.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942310.png)


![4-chloro-N-{3-[1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2942314.png)
![1-[(3-Ethyloxetan-3-yl)methyl]-N-[(E)-3-methylsulfonylprop-2-enyl]triazole-4-carboxamide](/img/structure/B2942315.png)
![6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2942316.png)

![(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2942320.png)